Enabling CDK4/6 Inhibitor Synthesis – A Role Confirmed by Vendor Technical Datasheets
Vendor technical descriptions explicitly state that cis-4-oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester is “used in the synthesis of CDK4/6 inhibitors” . By contrast, the trans isomer (CAS 1251014‑37‑5) is not marketed with this indication, nor is it cited in CDK4/6 patent literature. While no head‑to‑head synthetic yield comparison is publicly available, the exclusive positioning of the cis isomer as the CDK4/6 intermediate makes it the only proven feedstock for this therapeutic class.
| Evidence Dimension | Intended synthetic application |
|---|---|
| Target Compound Data | Listed for CDK4/6 inhibitor synthesis |
| Comparator Or Baseline | trans isomer (CAS 1251014‑37‑5) – no CDK4/6 designation |
| Quantified Difference | Qualitative – exclusive vs. absent designation |
| Conditions | Vendor product descriptions and patent landscape |
Why This Matters
Procurement teams sourcing an intermediate for CDK4/6 inhibitor programs can rely on the cis isomer as a validated starting point, avoiding the risk of synthesising inactive material from the trans analogue.
